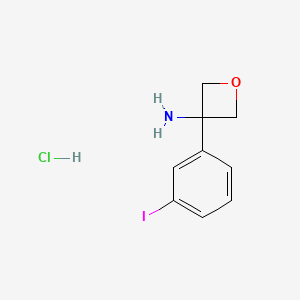

3-(3-Iodophenyl)oxetan-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Iodophenyl)oxetan-3-amine hydrochloride, also known as IPOA hydrochloride, is a chemical compound with the molecular formula C9H11ClINO . It is usually available in a white or off-white powder form.

Molecular Structure Analysis

The molecular structure of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride has been elucidated by single-crystal X-ray diffraction . The InChI code for this compound is 1S/C9H10INO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .Physical And Chemical Properties Analysis

3-(3-Iodophenyl)oxetan-3-amine hydrochloride has a molecular weight of 275.09 g/mol . It is sparingly soluble in water.Aplicaciones Científicas De Investigación

Synthesis of New Oxetane Derivatives

Oxetanes, such as 3-(3-Iodophenyl)oxetan-3-amine hydrochloride , are valuable in synthesizing new chemical entities. The iodophenyl group can undergo further functionalization through cross-coupling reactions, allowing for the creation of a diverse array of oxetane derivatives with potential applications in medicinal chemistry .

Modulation of Kinase Activity

The oxetane ring is being explored for its potential to modulate kinase activity, which is crucial in the treatment of various diseases. The presence of the iodophenyl moiety offers a unique handle for the introduction of additional pharmacophores .

Aza-Michael Addition Reactions

This compound can participate in aza-Michael addition reactions with NH-heterocycles, leading to the formation of novel heterocyclic amino acid derivatives. These derivatives can serve as building blocks for pharmaceuticals and bioactive molecules .

Physicochemical Property Evaluation

Researchers are evaluating the physicochemical and metabolic properties of oxetane derivatives. The unique structure of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride may influence its solubility, stability, and bioavailability .

Ring Expansion Techniques

The compound is used in ring expansion techniques to form larger cyclic structures. This is particularly useful in the synthesis of complex organic molecules with potential applications in drug discovery .

Suzuki–Miyaura Cross-Coupling

The iodine atom on the phenyl ring makes 3-(3-Iodophenyl)oxetan-3-amine hydrochloride a prime candidate for Suzuki–Miyaura cross-coupling reactions. This can lead to the synthesis of diverse biaryl compounds with various applications .

Exploration of Chemical Space

The incorporation of the oxetane ring into molecular frameworks is a strategy to explore new chemical spaces. This can lead to the discovery of novel compounds with unique biological activities .

Development of Spirocyclic Compounds

The oxetane ring can be used to develop spirocyclic compounds, which are of interest due to their three-dimensional complexity and potential for enhanced biological activity .

Propiedades

IUPAC Name |

3-(3-iodophenyl)oxetan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLOPLPQWMGAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)I)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

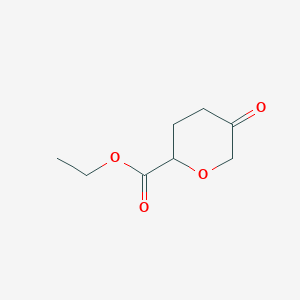

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)

![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)

![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)

![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)